(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol
Description
(5-Bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol (CAS: 540516-28-7, molecular formula: C₈H₇BrN₂O) is a brominated benzimidazole derivative characterized by an ethyl group at the N1 position and a hydroxymethyl substituent at the C2 position. Its molecular weight is 227.06 g/mol, and it exists as a yellow-to-brown solid with ≥98% purity . The compound is utilized in pharmaceutical research as a synthetic intermediate for bioactive molecules and as a ligand or catalyst precursor in organic synthesis . Key physical properties include a predicted density of 1.815 g/cm³, boiling point of 465.5°C, and pKa of 10.93, reflecting moderate basicity .
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(5-bromo-1-ethylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C10H11BrN2O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6H2,1H3 |
InChI Key |
NULMRVKZSZJVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)N=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Bromination: The starting material, 1-ethylbenzimidazole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxymethylation: The brominated intermediate is then subjected to hydroxymethylation. This can be achieved using formaldehyde and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: (5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)carboxylic acid
Reduction: 1-ethyl-1H-benzo[d]imidazol-2-ylmethanol
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used
Scientific Research Applications
(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
5-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 53484-15-4)
- Structure : Replaces the ethyl group with a methyl group.
- Properties: Lower molecular weight (211.06 g/mol) due to the smaller substituent.
- Applications : Used as a precursor for antitumor agents and kinase inhibitors. Its similarity score to the target compound is 0.93, indicating significant structural overlap .
5-Bromo-1-phenyl-1H-benzo[d]imidazole (CAS: 221636-18-6)
- Structure : Features a phenyl group at N1.
- Properties : Increased hydrophobicity (logP ~3.2) compared to the ethyl analog (logP ~2.1), influencing solubility and membrane permeability.
- Applications : Explored in antimicrobial and anticancer drug design due to enhanced π-π stacking interactions with biological targets .
Halogen Substitution Variations
2.2.1. (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol (CAS: 39811-07-9)
- Structure : Fluorine replaces bromine at C3.
- Properties : Smaller atomic radius and higher electronegativity of fluorine reduce molecular weight (194.17 g/mol) and alter electronic distribution. Melting point: 182°C; boiling point: 416.1°C .
- Applications : Functions as a fluorescent probe and biomarker due to fluorine’s electron-withdrawing effects, which stabilize excited states .
2.2.2. (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS: 6758-34-5)
Functional Group Variations at C2
2.3.1. (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol (CAS: 21269-78-3)
- Structure : Lacks bromine at C5.
- Properties : Lower molecular weight (176.21 g/mol) and reduced steric/electronic effects.
- Applications: Intermediate for non-halogenated benzimidazoles in corrosion inhibitors and polymer stabilizers .
Ethyl 2-((1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)thio)acetate (CAS: N/A)
Physicochemical and Pharmacological Comparison
Research Implications
- Bromine’s Role : The bromine atom in the target compound enhances electrophilic reactivity and heavy atom effects, making it valuable in X-ray crystallography and halogen bonding interactions .
- Ethyl vs. Methyl/Phenyl : The ethyl group balances steric bulk and solubility, offering a middle ground between methyl (small) and phenyl (bulky) derivatives in drug design .
- Hydroxymethyl Flexibility : The C2 hydroxymethyl group allows derivatization into aldehydes (via oxidation) or esters, enabling diverse functionalization .
Biological Activity
(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol is a benzimidazole derivative known for its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic roles. This compound features a bromine atom at the 5-position and an ethyl group at the 1-position of the benzimidazole ring, along with a hydroxymethyl group (-CH2OH) attached to the nitrogen atom of the imidazole ring. The unique structural features contribute to its pharmacological properties and interactions with biological targets.
- Molecular Formula : C₁₃H₁₄BrN₃O
- Molar Mass : Approximately 270.13 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound has a minimum inhibitory concentration (MIC) against various pathogens, including:
- Staphylococcus aureus : MIC of 0.98 µg/mL
- Candida albicans : MIC of 15.6 µg/mL
The introduction of the bromine atom significantly enhances its antimicrobial efficacy compared to similar compounds lacking this feature .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar benzimidazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with structural similarities have shown promising results in inhibiting prostate and cervical cancers through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Bromine Atom : Enhances lipophilicity and biological activity.
- Ethyl Group : May influence receptor binding and specificity.
- Hydroxymethyl Group : Increases solubility and potential interactions with biological targets.
A comparative analysis with related compounds highlights these distinctions:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Bromo-2-methyl-1H-benzo[d]imidazole | 0.78 | Lacks ethyl and hydroxymethyl groups |
| 6-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-ylmethanol | 0.72 | Contains isopropyl instead of ethyl |
| 5-Nitro-1H-benzo[d]imidazole | 0.78 | Contains a nitro group which may alter reactivity |
| 5-Bromo-2-(hydroxymethyl)-benzimidazole | 0.88 | Hydroxymethyl group present but lacks ethyl |
Case Studies
Several studies have investigated the biological activity of related benzimidazole derivatives, providing insights into the potential applications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives with bromine substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that (5-bromo-1-ethyl) variants could similarly enhance efficacy against resistant strains .
- Anticancer Research : In vitro studies on structurally similar compounds indicated that modifications in the benzimidazole core led to significant cytotoxic effects on cancer cell lines, emphasizing the importance of structural optimization for therapeutic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
